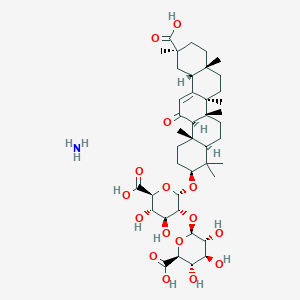

Ammonium glycyrrhizate

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-OOFFSTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68083-53-4 | |

| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0 | |

| Record name | Ammonium glycyrrhizinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium glycyrrhizate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descripción

Historical Context and Traditional Utilization in Health Sciences

The medicinal use of licorice, the botanical source of ammonium (B1175870) glycyrrhizate, spans millennia, with documented applications in ancient Assyrian, Egyptian, Greek, Chinese, Tibetan, and Indian cultures nih.govnih.govnih.govijabbr.comnih.gov. Historically, the dried rhizome and root of Glycyrrhiza glabra were utilized for various health-related purposes. In traditional medicine practices, licorice was employed to address ailments such as coughing, asthma, and to aid in wound healing nih.govnih.gov. Furthermore, it was prescribed for conditions affecting the lungs, liver, and arteries nih.govnih.gov.

Traditional Chinese Medicine (TCM) considers Glycyrrhiza glabra a "vital natural medication" and it is frequently incorporated into herbal formulations to enhance the efficacy of other botanical components nih.gov. Across different traditional systems, licorice has been noted for its ability to treat throat infections, tuberculosis, respiratory disorders, and liver diseases, also serving as an anti-inflammatory and immunodeficiency agent nih.govnih.govherbalreality.comnih.gov. Other traditional applications include alleviating gastric pain and ulcers, treating skin conditions, and acting as a detoxifying agent herbalreality.comnih.gov.

Role as a Natural Product in Modern Drug Discovery and Development

In modern drug discovery and development, natural compounds like ammonium glycyrrhizate are experiencing a resurgence of interest, particularly for the treatment of challenging diseases, attributed to their perceived efficacy and lower toxicity profiles compared to some synthetic counterparts researchgate.netresearchgate.net. This compound itself is recognized for its potent anti-inflammatory, hepatoprotective, and antiviral effects nstchemicals.compatsnap.com. Beyond its therapeutic attributes, it is also valued for its natural sweetening capacity nstchemicals.comwikipedia.org.

Contemporary pharmaceutical research focuses on leveraging this compound for anti-inflammatory therapies, management of liver diseases, and the development of new antiviral drugs nstchemicals.com. Researchers are actively engaged in optimizing the compound's bioavailability and designing advanced targeted delivery systems to enhance its therapeutic potential nstchemicals.com. For instance, studies have explored the use of ultradeformable liposomes as a novel topical drug delivery system for this compound, demonstrating a reduction in skin inflammation in human volunteers nih.govresearchgate.net. This highlights its continued relevance in the development of innovative therapeutic strategies.

Current Research Landscape and Emerging Academic Significance

The current research landscape for this compound is expansive, with ongoing investigations into its mechanisms of action and broader biomedical applications. Researchers are actively studying its influence on inflammatory pathways in various disease models, its role in liver protection mechanisms against toxic insults, and its efficacy in viral replication, specifically in the context of hepatitis and influenza nstchemicals.com.

Table 1: Key Therapeutic Properties and Research Areas of this compound

| Therapeutic Property | Research Area / Mechanism | Key Findings / Focus |

| Anti-inflammatory | Modulation of inflammatory responses; Inhibition of 11β-hydroxysteroid dehydrogenase type 2 (increasing local cortisol); Inhibition of NF-κB activation patsnap.com | Effective in reducing inflammation in various disease models; Potential for topical anti-inflammatory therapy nstchemicals.comnih.govresearchgate.net |

| Hepatoprotective | Liver protection mechanisms against toxic insults nstchemicals.com | Explored in managing liver diseases and chronic hepatitis patsnap.com |

| Antiviral | Inhibition of viral replication; Interference with viral protein synthesis (viral mRNA transcription) patsnap.com | Activity against various viral pathogens, including hepatitis and influenza; Supportive care in viral infections nstchemicals.compatsnap.com |

| Antioxidant | Scavenging free radicals; Reduction of oxidative stress via Nrf2 pathway patsnap.com | Contributes to overall therapeutic potential patsnap.com |

| Neuropathic Pain | Prevention of apoptosis and mitochondrial dysfunction induced by high glucose nih.gov | Attenuates neuropathic hyperalgesia in streptozotocin-induced diabetic mice; Potential for diabetic peripheral neuropathy management nih.gov |

The primary mechanism of action for this compound involves its capacity to modulate inflammatory responses and inhibit viral replication patsnap.com. Mechanistically, it can exert anti-inflammatory effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 2, which leads to increased local concentrations of cortisol, a potent anti-inflammatory agent patsnap.com. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial regulator of the inflammatory response patsnap.com. Regarding its antiviral properties, this compound interferes with the replication cycle of various viruses, such as by inhibiting the synthesis of viral proteins through interference with viral mRNA transcription patsnap.com. Furthermore, it demonstrates antioxidant capabilities by scavenging free radicals and mitigating oxidative stress via the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway patsnap.com.

Emerging academic significance includes research into its potential role in neurological contexts. Recent studies have indicated that ammonium glycyrrhizinate may counteract neuropathic pain in streptozotocin-induced diabetic mice and prevent apoptosis and mitochondrial dysfunction in SH-SY5Y neuroblastoma cells exposed to high glucose levels nih.gov. These findings suggest a promising avenue for its application in the clinical management of diabetic peripheral neuropathy nih.gov. Challenges in its continued development include enhancing its systemic bioavailability and creating stable, targeted delivery systems for specific therapeutic applications nstchemicals.com.

Advanced Methodologies in Preparation and Structural Modification of Ammonium Glycyrrhizate

Isolation and Purification Techniques for Research Applications

Ammonium (B1175870) glycyrrhizate is naturally derived from the root of the licorice plant, Glycyrrhiza glabra L. selectbotanical.com. The isolation process typically begins with the extraction of glycyrrhizin (B1671929), the primary precursor, from the ground licorice roots. A common method involves macerating the crushed roots in a solvent such as 30% ethanol (B145695) or an aqueous solution containing a small concentration of ammonia (B1221849), often around 0.01% (w/v), to facilitate the extraction of mono-ammonium glycyrrhizinate (MAG) doc-developpement-durable.orgals-journal.com. The mixture is then filtered, and the filtrate is further processed.

For purification, a dilute ammonia solution is added to the filtrate to induce the precipitation of ammonium glycyrrhizinate. The precipitated compound is then collected and washed with acetone (B3395972) to remove impurities als-journal.comisciii.es. For high-purity research applications, additional chromatographic purification steps may be employed to achieve the desired level of purity researchgate.net. The isolated compound typically appears as a white or yellowish-white hygroscopic powder, with solubility in hot water, hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol, while being very slightly soluble in anhydrous ethanol and practically insoluble in acetone selectbotanical.comselectbotanical.com.

Semisynthesis and Chemical Derivatization for Novel Analogues

Semisynthesis of ammonium glycyrrhizate and its analogues typically involves using glycyrrhizin or its aglycone, glycyrrhetinic acid, as starting materials tandfonline.comcphi-online.comacs.org. The complex pentacyclic triterpenoid (B12794562) structure of glycyrrhetinic acid, which contains a hydroxyl group at C-3, a carboxyl moiety at C-30, and a ketone functional group at C-11, offers multiple sites for chemical modification mdpi.comrsc.orgnih.govresearchgate.net. These modifications are crucial for developing novel analogues with tailored properties for specific research applications acs.org.

Common chemical derivatization reactions include esterification, amidation, alkylation, and reduction researchgate.net. Coupling with various amino acids is also a frequently employed strategy to introduce new functionalities and modulate the molecule's characteristics tandfonline.com.

Strategies for Enhancing Biological Activities through Structural Modification

Structural modifications of glycyrrhizin and glycyrrhetinic acid are primarily aimed at addressing limitations such as insufficient activity or low bioavailability, thereby enhancing their pharmacological and biological effectiveness acs.orgnih.gov. Research has demonstrated that specific modifications can significantly alter the biological profiles of these compounds, particularly in areas like antitumor, antiviral, and anti-inflammatory activities nih.govespublisher.comscielo.brnih.govnih.gov.

Key strategies for enhancing biological activities include:

Modification of the C-3 hydroxyl group: Esterification of the C-3 hydroxyl group with various carboxylic acid reagents has been shown to produce analogs with markedly improved activity espublisher.com. The introduction of an alkoxyimino group at the C-3 position or aminoalkyl derivatives can improve antiproliferative effects mdpi.comespublisher.comnih.gov. For instance, certain C-3 amino alkyl derivatives of glycyrrhetinic acid have shown significantly improved antitumor activity, with a diaminohexyl chain exhibiting about 60 times more activity than the parent compound in some assays nih.gov.

Modification of the C-30 carboxyl group: Esterification of the C-30 carboxyl group can enhance cytotoxic activity, with the efficacy often paralleling the size and lipophilic character of the alkyl chain of the esters espublisher.comscielo.brnih.gov. Studies suggest that free carboxylate groups may increase activity, although they are not strictly required scielo.br.

Modification of the C-11 carbonyl group: This site is also a target for structural changes, influencing the compound's biological activity rsc.org.

Multi-site modifications: Simultaneous modification of both the C-3 hydroxyl and C-30 carboxyl groups can lead to increased antitumor activity, with optimal activity observed for specific linker group lengths mdpi.comrsc.org. For example, compounds with nitrate (B79036) moieties at both C-3 and C-30 have shown increased anticancer effects mdpi.com.

Introduction of heterocyclic rings: Introducing heterocyclic rings conjugated with an α,β-unsaturated ketone in Ring A of glycyrrhetinic acid has led to derivatives with significantly enhanced antiproliferative activity against various cancer cell lines recercat.cat.

These modifications can lead to derivatives with enhanced potency for specific targets, such as the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) or protein tyrosine phosphatase 1B (PTP1B) rsc.orgmdpi.com.

Synthesis of Glycyrrhetinic Acid Derivatives for Research

Glycyrrhetinic acid serves as a fundamental scaffold for synthesizing a wide array of derivatives for research tandfonline.commdpi.com. Synthetic routes commonly involve targeted reactions at the C-3 hydroxyl and C-30 carboxyl positions, and sometimes the C-11 carbonyl group.

Some notable synthetic strategies include:

Esterification: Various esters of glycyrrhetinic acid, including methyl or tert-butyl esters, are synthesized, often affecting the C-30 carboxyl group tandfonline.comespublisher.com.

Amidation: The C-30 carboxylic group can be amidated, for example, by coupling with aromatic and heterocyclic amines tandfonline.comespublisher.comnih.gov.

Amino Acid Conjugation: Fmoc-protected amino acids (e.g., methionine, threonine, valine, phenylalanine) can be coupled with the C-3 hydroxyl group of glycyrrhetinic acid using dicyclohexylcarbodiimide (B1669883) (DCC)/dimethylaminopyridine (DMAP) coupling methods sciengine.com.

Introduction of Heterocyclic Structures: Novel derivatives have been synthesized by introducing heterocyclic rings or aromatic structures, often conjugated with an α,β-unsaturated ketone in Ring A nih.govrecercat.cat. For example, the incorporation of a thiazole (B1198619) heterocycle at the C-3 position has been shown to significantly enhance antiproliferative effects nih.gov.

Deoxidation and Alkylation: Deoxidation of the C-11 carbonyl group and ethyl esterification of the C-30 carboxylic group, followed by esterification of the C-3 hydroxyl group, have also been explored sciengine.com.

These synthetic transformations enable the creation of derivatives with modified lipophilic parameters and a broad spectrum of bioactivities researchgate.net.

Characterization of this compound Derivatives using Advanced Spectroscopic and Chromatographic Techniques

The characterization of this compound derivatives in research relies on advanced spectroscopic and chromatographic techniques to confirm their structure, assess purity, and quantify their presence.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are routinely used for comprehensive structural elucidation. For instance, in 13C NMR, characteristic signals for C-1, C-2, C-11, C-12, C-30 carboxyl, and methyl group carbons confirm the structure espublisher.comnih.govsciengine.com.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining molecular weight and confirming molecular formulas researchgate.netnih.govtandfonline.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule researchgate.netespublisher.comtandfonline.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used for detection and quantification, often at specific wavelengths (e.g., 250 nm or 254 nm) where the chromophore absorbs researchgate.nettandfonline.cominnovareacademics.inmdpi.com.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC), is a cornerstone for purity assessment, separation, and quantitative analysis of this compound and its derivatives.

Purity Assessment: HPLC methods are developed for the determination of related substances and impurities, ensuring the quality of bulk drugs and pharmaceutical formulations researchgate.netselectbotanical.comscience.gov. A common setup involves a C18 column (e.g., Shimadzu Shim-pack C18 or Zorbax Extend C18) operating with mobile phases like methanol (B129727):ammonium acetate (B1210297) (70:30 v/v, pH 4.5) or acetonitrile (B52724):0.05% phosphoric acid researchgate.netmdpi.comnih.gov. UV detection at 250 nm or 254 nm is typical researchgate.nettandfonline.commdpi.comnih.gov.

Quantitative Analysis: HPLC can be used to quantify the content of this compound and its derivatives, with linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision being validated parameters researchgate.netinnovareacademics.in.

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is employed for qualitative and quantitative analysis, offering a simple and fast method for detecting active compounds and assessing purity tandfonline.cominnovareacademics.in. It can be used to identify components by retention factors (RF values) and can involve derivatization steps for compounds lacking strong UV absorption innovareacademics.in.

Thin-Layer Chromatography (TLC): TLC serves as a preliminary chromatographic tool for separation and identification researchgate.netmdpi.com.

These advanced analytical methodologies are critical for validating the synthesis of new analogues and ensuring the quality and identity of this compound and its derivatives in diverse research settings.

Elucidation of Pharmacological and Biological Activities: Mechanisms and Pathways

Anti-inflammatory and Immunomodulatory Research

Regulation of Cellular Signaling Pathways

Signal Transducer and Activator of Transcription (STAT) Pathways

Ammonium (B1175870) glycyrrhizate and its derivatives demonstrate an influence on Signal Transducer and Activator of Transcription (STAT) pathways. For instance, glycyrrhizic acid has been shown to modulate STAT3 in hepatocytes and macrophages/Kupffer cells. nih.gov Furthermore, studies have indicated that glycyrrhizin (B1671929) and its derivatives can affect the induction of eotaxin 1, a chemokine, by inhibiting transcriptional factors like STAT-6 in synergy with NF-κB, particularly when induced by TNF-α and IL-4. nih.gov In the context of liver injury, glycyrrhizic acid ammonium salt (GAAS) has been found to alleviate damage by blocking the JAK1/STAT1/IRF1 pathway. researchgate.net This suggests that ammonium glycyrrhizate can interfere with specific STAT phosphorylation and activation, which are crucial for gene expression in immune and inflammatory responses.

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

This compound and its constituent glycyrrhizin have been observed to modulate Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are critical for various cellular processes, including inflammation and apoptosis. Glycyrrhizin has been shown to decrease the expression of iNOS, TNF-α, IL-1β, and IL-6 by modulating the p38-MAPK and c-Jun N-terminal kinase (p-JNK) signaling pathways in brain vascular cells. mdpi.comencyclopedia.pub This compound also prevents oxidative stress and apoptosis by inhibiting p38-MAPK and p-JNK pathways in lung cells. mdpi.comencyclopedia.pub Similarly, licorice compounds, including those related to this compound, can attenuate MAPK signaling cascades by inhibiting the phosphorylation of MAPK kinase and downstream MAPKs such as extracellular signal–regulated kinase (ERK), p38 MAPK, and JNK. researchgate.net This comprehensive modulation of MAPK pathways contributes significantly to its anti-inflammatory effects.

Cytokine and Chemokine Profile Modulation

This compound plays a significant role in modulating cytokine and chemokine profiles, influencing both pro-inflammatory and anti-inflammatory mediators.

Influence on Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

This compound and its precursors, such as glycyrrhizin and glycyrrhetinic acid, exhibit notable inhibitory effects on various pro-inflammatory cytokines. Studies have consistently shown that these compounds can reduce the levels of:

Tumor Necrosis Factor-alpha (TNF-α): Monoammonium glycyrrhizinate (MAG) significantly down-regulates TNF-α levels in the lung tissue of mice with lipopolysaccharide (LPS)-induced acute lung injury (ALI) and in experimental colitis models. researchgate.netfarmaciajournal.com Glycyrrhizin also downregulates colonic levels of TNF-α in models of colitis. mdpi.com Moreover, it reduces TNF-α levels in focal cerebral ischemic-reperfusion injury. nih.gov

Interleukin-1 beta (IL-1β): Glycyrrhizin has been found to decrease IL-1β expression levels in brain vascular cells and lung cells. mdpi.comencyclopedia.pub In models of colitis, glycyrrhizin significantly ameliorated IL-1β expression. mdpi.com Additionally, ammonium glycyrrhizinate reduced IL-1β concentrations in bronchoalveolar lavage fluid (BALF) in lung inflammation models. researchgate.net

Interleukin-6 (IL-6): Ammonium glycyrrhizinate and its related compounds decrease IL-6 expression in various inflammatory settings, including brain vascular cells, lung cells, and colonic mucosa in colitis models. mdpi.comencyclopedia.pubfarmaciajournal.com

These effects are often mediated by the suppression of key inflammatory pathways such as NF-κB and MAPK signaling cascades. mdpi.comencyclopedia.pubresearchgate.net

Impact on Interferon Production and Immune Cell Activation

Ammonium glycyrrhizinate and its active constituents, such as glycyrrhizin (GL) and glycyrrhetinic acid (GA), impact interferon production and immune cell activation. Glycyrrhizin is capable of triggering the production of interferons (IFNs), including IFN-γ. nih.govresearchgate.net Studies have demonstrated that GL can stimulate IFN-γ production both in vitro and in vivo. researchgate.net Furthermore, ammonium glycyrrhizinate enhances the immune response against viral infections by promoting interferon production, which is crucial for inhibiting viral replication and activating immune cells. patsnap.com Glycyrrhizin also accelerates the activities of natural killer (NK) cells and regulates the growth response of lymphocytes by accelerating interleukin-2 (B1167480) (IL-2) production. nih.gov Additionally, glycyrrhizin can modulate the immune response at the initial stage of disease processes through its influence on dendritic cells. nih.gov

Immunoregulatory Effects on Innate and Adaptive Immune Responses

This compound exerts broad immunoregulatory effects on both innate and adaptive immune responses. The innate immune system, which provides the body's first line of defense, involves cells like macrophages and natural killer (NK) cells that respond quickly to pathogens. news-medical.net The adaptive immune system, in contrast, develops a specific memory of pathogens for a more targeted and faster response upon re-exposure, involving T-helper cells and antibody production. news-medical.netnih.gov

Ammonium glycyrrhizinate, as a derivative of glycyrrhizic acid, has demonstrated the ability to enhance the function of critical components of the innate immune system, including natural killer (NK) cells and macrophages. patsnap.com By boosting the activity of these innate immune cells, it improves the body's capacity to recognize and eliminate pathogens. patsnap.com

In terms of adaptive immunity, ammonium glycyrrhizinate influences the balance of T-helper cell subsets (Th1 and Th2), which are crucial for orchestrating adaptive immune responses. patsnap.com Specifically, it can modulate the production of cytokines like interleukin-4 (IL-4) and interferon-gamma (IFN-γ), thereby helping to maintain immune homeostasis and prevent excessive or inappropriate immune responses. patsnap.com Glycyrrhizic acid ammonium salt has been shown to modulate the balance of four immune cells (Th1, Th2, Th17, and Treg) by regulating the expression of associated transcription factors (T-bet, GATA3, RORγt, and Foxp3) to alleviate liver injury in mice. researchgate.net Furthermore, inactivated vaccines formulated with glycyrrhizic acid as an adjuvant have been observed to induce potent innate and adaptive immune responses, increasing the expression of immunoregulatory genes and enhancing cellular and adaptive immune responses. nih.gov

Table: Effects of this compound on Cytokines and Pathways

| Pathway/Cytokine Category | Specific Target/Effect | Outcome/Mechanism | Relevant Findings |

| STAT Pathways | STAT3 | Modulation | Modulated in hepatocytes and macrophages/Kupffer cells. nih.gov |

| STAT-6 | Inhibition | Inhibits eotaxin 1 induction by inhibiting STAT-6 and NF-κB. nih.gov | |

| JAK1/STAT1/IRF1 pathway | Blockage | Alleviates liver injury. researchgate.net | |

| MAPK Cascades | p38-MAPK | Inhibition | Decreases iNOS, TNF-α, IL-1β, IL-6 expression; prevents oxidative stress and apoptosis. mdpi.comencyclopedia.pub |

| c-Jun N-terminal kinase (p-JNK) | Inhibition | Decreases iNOS, TNF-α, IL-1β, IL-6 expression; prevents oxidative stress and apoptosis. mdpi.comencyclopedia.pub | |

| ERK | Attenuation | Attenuates MAPK signaling cascades by inhibiting phosphorylation. researchgate.net | |

| Pro-inflammatory Cytokines | TNF-α | Down-regulation | Reduces levels in LPS-induced ALI, experimental colitis, and cerebral ischemic-reperfusion injury. mdpi.comselleckchem.comresearchgate.netfarmaciajournal.comnih.govselleckchem.com |

| IL-1β | Reduction | Decreases expression in brain vascular cells, lung cells, and colitis models. mdpi.comencyclopedia.pubresearchgate.net | |

| IL-6 | Decrease | Reduces expression in brain vascular cells, lung cells, and colitis models. mdpi.comencyclopedia.pubfarmaciajournal.com | |

| Anti-inflammatory Cytokines | IL-10 | Up-regulation/Enhancement | Increases levels in LPS-induced ALI and by liver dendritic cells in hepatitis; ameliorates colitis. mdpi.comnih.govselleckchem.comresearchgate.netselleckchem.comnih.gov |

| Interferon Production | IFNs (e.g., IFN-γ) | Promotion/Stimulation | Triggers production and enhances immune response against viral infections. nih.govpatsnap.comresearchgate.net |

| Immune Cell Activation | Natural Killer (NK) cells | Enhancement | Accelerates activity. nih.govpatsnap.com |

| Macrophages | Enhancement | Improves function. patsnap.com | |

| Dendritic cells | Modulation | Modulates immune response at initial disease stages. nih.gov | |

| T-helper cell subsets (Th1, Th2, Th17, Treg) | Balance Modulation | Influences balance to maintain immune homeostasis and alleviate injury. patsnap.comresearchgate.net |

Natural Killer (NK) Cell and Macrophage Function Enhancement

This compound has been shown to enhance the function of natural killer (NK) cells and macrophages, which are critical components of the innate immune system. By boosting the activity of these immune cells, it improves the body's ability to recognize and eliminate pathogens patsnap.com. Studies suggest that glycyrrhizic acid (GA), from which this compound is derived, can stimulate murine macrophages to generate nitric oxide (NO), a crucial molecule in immune responses nih.gov. Additionally, GA has been observed to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) by activated macrophages, a process that can modulate immune responses, including the inhibition of Th1 cytokines and phagocytosis nih.govnih.gov.

T-helper Cell Subset Differentiation (Th1/Th2 balance)

This compound influences the balance of T-helper cell subsets (Th1 and Th2), which are crucial in orchestrating adaptive immune responses patsnap.com. Glycyrrhizic acid (GA) has been shown to modulate the Th1/Th2 balance. For instance, in models of allergic rhinitis, GA treatment increased the ratio of IFN-γ/IL-4, suggesting a shift towards a Th1-dominant immune response. This modulation may involve the suppression of OX40 and an increase in the activity of regulatory T cells researchgate.net. Furthermore, studies have demonstrated that GA can suppress increased levels of IL-4, thereby helping to restore the immune balance of Th1/Th2 cells in a dose-dependent manner in active systemic allergic reactions researchgate.net.

Antiviral Research and Mechanistic Insights

This compound exhibits potent antiviral activity against a range of viruses through multiple mechanisms patsnap.com.

Inhibition of Viral Entry and Replication Mechanisms

Monoammonium glycyrrhizinate (MAG) interferes with the ability of viruses to penetrate host cells, thereby inhibiting viral entry. It also disrupts viral replication by inhibiting the activity of viral enzymes. For example, MAG can inhibit the synthesis of viral proteins by interfering with viral mRNA transcription, making it effective against enveloped viruses like the herpes simplex virus patsnap.compatsnap.com. Glycyrrhizic acid (GA) has been shown to inhibit the replication cycle of the Epstein-Barr virus (EBV) at an early stage, potentially through a binding and penetration mechanism karger.comnih.gov. Studies on murine coronavirus MHV-A59, used as a surrogate model for SARS-CoV-2, demonstrated that glycyrrhizic acid nanoparticles significantly inhibited viral adsorption and reduced viral RNA levels, indicating an influence during the replication stage acs.org.

Interference with Viral Enzyme Activity (e.g., DNA Polymerase, Reverse Transcriptase)

Ammonium glycyrrhizinate disrupts viral replication by inhibiting the activity of viral enzymes such as DNA polymerase and reverse transcriptase patsnap.com. Glycyrrhizic acid (GA) and its derivatives have been reported to interfere with the activity of these crucial viral enzymes patsnap.comkarger.com. For instance, reverse transcriptase is an enzyme found in retroviruses that synthesizes DNA from an RNA template, a critical step in their replication eolss.netnih.gov. DNA polymerase is essential for replicating both viral DNA and cellular DNA in DNA viruses promega.comresearchgate.net. The inhibition of these enzymes by this compound and its related compounds is a key aspect of their antiviral action patsnap.com.

Broad-Spectrum Antiviral Activity against DNA and RNA Viruses

This compound exhibits broad-spectrum antiviral activity against a diverse range of DNA and RNA viruses patsnap.com. This includes viruses such as herpes simplex virus (HSV), hepatitis B and C viruses (HBV and HCV), and human immunodeficiency virus (HIV) patsnap.com. Glycyrrhizic acid has been shown to inhibit the growth of various DNA and RNA viruses in cell cultures and can irreversibly inactivate Herpes simplex 1 virus researchgate.net. It has been explored as a promising agent against SARS-CoV-2, with proposed mechanisms including attenuation of cytokine storm and direct antiviral activity through downregulation of type 2 transmembrane serine protease xiahepublishing.com. Other viruses against which glycyrrhizic acid has shown activity include:

| Virus Type | Examples of Viruses | Reference |

| DNA Viruses | Herpes simplex virus (HSV), Hepatitis B virus (HBV), Epstein-Barr virus (EBV), Vaccinia virus, Kaposi's sarcoma-associated herpesvirus (KSHV) | patsnap.comnih.govkarger.comnih.govresearchgate.netresearchgate.net |

| RNA Viruses | Hepatitis C virus (HCV), Human immunodeficiency virus (HIV), Influenza A virus, SARS-CoV, Respiratory syncytial virus, Japanese encephalitis virus, Enterovirus 71, Porcine reproductive and respiratory syndrome virus (PRRSV), Viral hemorrhagic septicemia virus (VHSV), Murine coronavirus MHV-A59 | patsnap.comnih.govkarger.comnih.govacs.orgresearchgate.netxiahepublishing.com |

Immune Modulation in Viral Infections

This compound enhances the immune response against viral infections patsnap.com. It promotes the production of interferons (IFNs), which are crucial signaling proteins that inhibit viral replication and activate immune cells patsnap.comnih.gov. Interferon-gamma (IFN-γ), expressed by lymphocytes, plays a role in immune modifications and can facilitate the generation of nitric oxide (NO) in macrophages, which are important during viral infections nih.gov. The compound's ability to modulate the activity of various immune cells and cytokines, including the enhancement of NK cell and macrophage function and the regulation of T-helper cell subsets, contributes significantly to its immune-modulatory effects in the context of viral infections patsnap.com.

Hepatoprotective and Antioxidant Research

Ammonium glycyrrhizinate and its primary constituent, glycyrrhizic acid (GA), demonstrate notable protective effects on liver cells, coupled with potent antioxidant capabilities. These activities are crucial for mitigating liver injury and maintaining hepatic health.

Mechanisms of Liver Cell Protection and Regeneration

Ammonium glycyrrhizinate (AG) contributes to liver cell protection and regeneration through several mechanisms. Its principal component, glycyrrhizic acid, has been shown to promote liver cell proliferation, thereby facilitating liver regeneration nih.govresearcherslinks.comfrontiersin.org. Monoammonium glycyrrhizinate (MAG) supports liver health by inhibiting the activation of hepatic stellate cells, which are key contributors to the scarring of liver tissue apollopharmacy.in. Furthermore, it helps reduce steatosis (fatty accumulation) and necrosis of hepatocytes researcherslinks.comfrontiersin.org. The compound also inhibits interstitial inflammation and liver fibrosis, two critical processes in the progression of liver diseases researcherslinks.comfrontiersin.org. A significant aspect of its protective function involves the activation of the Nrf2 pathway, a protective protein that enhances liver cell regeneration and function apollopharmacy.in. Studies utilizing Composite Ammonium Glycyrrhizin (CAG), which includes AG, have demonstrated its ability to prevent hepatocyte injury induced by lipopolysaccharide (LPS) and enrofloxacin (B1671348) (ENR), suggesting a mechanism tied to its antioxidant capacity and reactive oxygen species (ROS) scavenging abilities nih.gov.

Scavenging of Reactive Oxygen Species and Enhancement of Antioxidant Enzymes

Table 1: Effects of Ammonium Glycyrrhizinate on Antioxidant Enzymes and Oxidative Stress Markers

| Antioxidant Marker/Enzyme | Effect of Ammonium Glycyrrhizinate (AG/MAG/CAG) | Key Findings | References |

| Reactive Oxygen Species (ROS) | Decreased levels | Scavenges ROS and free radicals, reducing oxidative damage in various cell types and models. | nih.govnih.govresearchgate.netdovepress.comresearchgate.net |

| Superoxide (B77818) Dismutase (SOD) | Increased activity | Enhances SOD activity, a key enzyme in neutralizing superoxide radicals. | nih.govnih.govdovepress.comnih.govnih.govresearchgate.net |

| Catalase (CAT) | Increased activity | Boosts CAT activity, which catalyzes the decomposition of hydrogen peroxide to water and oxygen. | nih.govnih.govnih.gov |

| Glutathione (B108866) (GSH) | Increased levels | Elevates GSH content, a critical non-enzymatic antioxidant. | nih.govresearcherslinks.comapollopharmacy.innih.govnih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | Enhances GPx activity, involved in reducing lipid hydroperoxides to alcohols and free hydrogen peroxide to water. | nih.govnih.gov |

| Malondialdehyde (MDA) | Decreased levels | Reduces MDA levels, indicating a decrease in lipid peroxidation and oxidative stress. | nih.govnih.govdovepress.comnih.govnih.govresearchgate.netnih.gov |

| Nrf2 Pathway | Activation | Upregulates the Nrf2 pathway, leading to enhanced expression of antioxidant enzymes and increased total antioxidant capacity. | apollopharmacy.innih.govnih.govresearchgate.net |

Anti-apoptotic Effects in Hepatic Injury Models

Ammonium glycyrrhizinate demonstrates significant anti-apoptotic effects in various models of hepatic injury, protecting liver cells from programmed cell death. It has been observed to prevent hepatocyte apoptosis induced by factors such as lipopolysaccharide (LPS), enrofloxacin (ENR), and ochratoxin A (OTA) nih.govresearcherslinks.comapollopharmacy.innih.govspandidos-publications.comresearchgate.net. Studies show that Compound Ammonium Glycyrrhizin (CAG) treatment significantly decreases the apoptotic rate in LPS/ENR-treated hepatocytes nih.gov. The compound modulates the expression of key apoptosis-associated genes: it downregulates pro-apoptotic proteins like Caspase-3 and Bax, while upregulating the anti-apoptotic protein Bcl-2 nih.govnih.govspandidos-publications.com. Furthermore, ammonium glycyrrhizinate can reverse alterations in mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway nih.govnih.govresearchgate.netnih.gov. Glycyrrhizic acid ammonium salt (GAAS) has also been shown to decrease hepatocyte apoptosis by blocking the JAK1/STAT1/IRF1 pathway and suppressing oxidative stress, contributing to its liver-protective actions researchgate.net.

Anticancer and Chemopreventive Research

Ammonium glycyrrhizinate and its derivatives have shown promising anticancer and chemopreventive activities through various mechanisms, including inhibiting cancer cell proliferation, inducing apoptosis, and causing cell cycle arrest.

Inhibition of Cancer Cell Proliferation and Viability

Glycyrrhizin (GL) and its related compounds, including ammonium glycyrrhizinate (AG) and monoammonium glycyrrhizinate (MAG), have been found to inhibit the proliferation and reduce the viability of various cancer cell lines nih.govresearchgate.netresearchgate.netnih.govnih.govresearchgate.net. This antiproliferative effect has been observed across a spectrum of cancer types. For instance, in gastric cancer, ammonium glycyrrhizinate and its precursors have been shown to inhibit the proliferation of cell lines such as MGC-803, KATO III, MKN-28, AGS, and MKN-45 nih.govnih.govnih.govacs.org. In non-small cell lung cancer, it has demonstrated an ability to inhibit the growth of cells like A549 and HCC827 nih.govnih.govspandidos-publications.com. Furthermore, GL has been reported to reduce melanoma cell proliferation nih.gov, inhibit leukemia cell proliferation researchgate.netnih.gov, suppress the growth of prostate cancer cells (PC3) nih.gov, and decrease the viability of breast cancer cells (MCF-7, T-47D) in a concentration- and time-dependent manner medsci.org. In in vitro studies, ammonium glycyrrhizinate exhibited an IC50 value of 282.45 µg/ml in HeLa cell lines, indicating a cytotoxic effect researchgate.netsaudijournals.com. The compound also shows potential in inhibiting EGFR tyrosine kinase, an important target for inhibiting cancer cell growth researchgate.netsaudijournals.com.

Table 2: Inhibition of Cancer Cell Proliferation by Ammonium Glycyrrhizinate (or its primary components)

| Cancer Type | Cell Line(s) | Effect on Proliferation/Viability | Key Findings/Mechanisms | References |

| Gastric Cancer | MGC-803, KATO III, MKN-28, AGS, MKN-45 | Inhibition | Reduced cell viability, induced G1/S phase arrest. | nih.govnih.govnih.govacs.org |

| Non-Small Cell Lung Cancer | A549, HCC827 | Inhibition | Reduced cell viability, inhibited migration and invasion. | nih.govnih.govspandidos-publications.com |

| Melanoma | Not specified | Inhibition | Inhibited proliferation. | nih.gov |

| Leukemia | Not specified | Inhibition | Reduced proliferation. | researchgate.netnih.gov |

| Prostate Cancer | PC3 | Inhibition | Suppressed xenograft tumor growth in vivo. | nih.gov |

| Breast Cancer | MCF-7, T-47D | Reduced Viability | Concentration- and time-dependent reduction in viability. | medsci.org |

| Cervical Cancer | HeLa | Cytotoxic Effect | IC50 of 282.45 µg/ml in vitro. | researchgate.netsaudijournals.com |

| General Anticancer | Various | Inhibition | Inhibits EGFR tyrosine kinase. | researchgate.netsaudijournals.com |

Induction of Apoptosis and Cell Cycle Arrest in Malignant Cells

Ammonium glycyrrhizinate, often through its active component glycyrrhizin, effectively induces apoptosis (programmed cell death) and cell cycle arrest in malignant cells, key strategies in anticancer research nih.govresearchgate.netresearchgate.netnih.govnih.govacs.orgspandidos-publications.commedsci.orgmdpi.com.

Induction of Apoptosis: The induction of apoptosis by ammonium glycyrrhizinate involves several molecular mechanisms:

Modulation of Apoptotic Proteins: It upregulates the expression of pro-apoptotic factors such as Bax and cleaved caspase-3, and poly(ADP-ribose) polymerase (PARP) nih.govnih.govresearchgate.netnih.govacs.orgspandidos-publications.com. Conversely, it downregulates anti-apoptotic factors like Bcl-2 and survivin nih.govnih.govresearchgate.netnih.govspandidos-publications.com.

Caspase Activation: Ammonium glycyrrhizinate activates effector caspases, specifically caspase-3, which is crucial for the execution phase of apoptosis nih.govresearchgate.netresearchgate.netnih.govspandidos-publications.com. Activation of caspase-9 has also been noted nih.gov.

Mitochondrial Pathway Disruption: It can lead to a reduction in mitochondrial membrane potential, an early event in the intrinsic apoptotic pathway researchgate.netresearchgate.netnih.gov.

Reactive Oxygen Species (ROS) Generation: The compound's primary mechanism of action in cancer cells can involve increasing intracellular reactive oxygen species levels, contributing to DNA damage and apoptosis researchgate.netresearchgate.netnih.gov.

Tumor Suppressor Activation: Glycyrrhizin can induce the activation of the tumor-suppressor protein p53, which plays a central role in initiating apoptosis pathways nih.govmdpi.com.

Induction of Cell Cycle Arrest: Ammonium glycyrrhizinate also induces cell cycle arrest, preventing uncontrolled proliferation of malignant cells nih.govresearchgate.netresearchgate.netnih.govnih.govspandidos-publications.commedsci.orgmdpi.com. The specific phase of arrest can vary depending on the cancer cell type:

G0/G1 Phase Arrest: This has been observed in gastric cancer cells, leukemia cells, prostate cancer cells, and breast cancer cells, by downregulating G1 phase-related proteins such as cyclin D1, D2, D3, E1, and E2 nih.govnih.govmedsci.org. In prostate cancer cells, it led to the accumulation of the p27kip1 tumor suppressor gene nih.gov.

G2/M Phase Arrest: In gastric cancer cells and non-small cell lung cancer cells, glycyrrhizinate has been shown to arrest the cell cycle at the G2 or G2/M phase nih.govnih.gov. This arrest can correspond with decreased Cdk2 activity and reduced levels of Cdk2, Cdk4, cyclin A, and cyclin D1 proteins nih.gov.

Table 3: Mechanisms of Apoptosis and Cell Cycle Arrest Induced by Ammonium Glycyrrhizinate (or its primary components)

| Mechanism Type | Specific Actions/Targets | References |

| Apoptosis Induction | ||

| Pro-apoptotic Factors | Upregulation of Bax, cleaved caspase-3, PARP. | nih.govnih.govresearchgate.netnih.govacs.orgspandidos-publications.com |

| Anti-apoptotic Factors | Downregulation of Bcl-2, survivin. | nih.govnih.govresearchgate.netnih.govspandidos-publications.com |

| Caspase Activation | Activation of Caspase-3, Caspase-9. | nih.govresearchgate.netresearchgate.netnih.govspandidos-publications.com |

| Mitochondrial Dysfunction | Reduction of mitochondrial membrane potential. | researchgate.netresearchgate.netnih.gov |

| ROS Generation | Increase in reactive oxygen species levels. | researchgate.netresearchgate.netnih.gov |

| Tumor Suppressor | Activation of p53. | nih.govmdpi.com |

| Cell Cycle Arrest | ||

| G0/G1 Phase Arrest | Downregulation of cyclin D1, D2, D3, E1, E2; accumulation of p27kip1. | nih.govnih.govmedsci.org |

| G2/M Phase Arrest | Decreased Cdk2 activity; reduced levels of Cdk2, Cdk4, cyclin A, cyclin D1. | nih.govnih.gov |

Modulation of Oncogenic Signaling Pathways (e.g., AKT/mTOR/STAT3, PI3K/AKT)

This compound, primarily through its active component glycyrrhizic acid (GL), has been investigated for its ability to modulate critical oncogenic signaling pathways, including the AKT/mTOR/STAT3 and PI3K/AKT axes. In leukemia cells, glycyrrhizic acid has been shown to inhibit the AKT/mTOR/STAT3 signaling pathway, leading to a reduction in the expression of crucial cell cycle regulators like cyclin D1 and survivin, thereby promoting apoptosis nih.govresearchgate.net.

Furthermore, in gastric cancer cell lines (MGC-803), glycyrrhizic acid was observed to inhibit cell proliferation by inducing G1/S phase arrest nih.gov. This effect was mediated by its ability to inhibit the phosphorylation of the PI3K/AKT pathway, which in turn downregulated the expression of anti-apoptotic proteins such as Bcl-1, survivin, and p65, while concurrently upregulating the pro-apoptotic protein Bax and the cleavage of poly (ADP-ribose) polymerase (PARP) nih.gov. The PI3K/AKT pathway is recognized for its frequent dysregulation in various cancers, including rhabdomyosarcoma, contributing to tumor growth and resistance to therapeutic interventions semanticscholar.org. Glycyrrhizic acid's influence extends to inhibiting CD4+ T cell proliferation through its impact on JNK, ERK, and PI3K/AKT pathways drugbank.com. Additionally, magnesium isoglycyrrhizinate (MgIG), a related compound, has demonstrated inhibitory effects on the JAK2/STAT3 and p38 MAPK/Akt/NOX4 signaling pathways, suggesting broader implications in inflammation and oxidative stress responses amegroups.cn.

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

This compound has exhibited anticancer activity by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, a prominent therapeutic target in various cancers. In vitro studies using HeLa cell lines determined the inhibitory concentration 50% (IC50) of ammonium glycyrrhizinate to be 282.45 µg/ml researchgate.netsaudijournals.comresearchgate.netsaudijournals.com.

Molecular docking simulations provided further insights into this mechanism, indicating that ammonium glycyrrhizinate can effectively inhibit the EGFR tyrosine kinase researchgate.netsaudijournals.comresearchgate.netsaudijournals.com. These in silico studies revealed a binding energy of -11.03 kJ/mol and a docking energy of -12.47 kJ/mol, with the compound forming five hydrogen bonds within the active site of the EGFR tyrosine kinase saudijournals.comsaudijournals.com. This suggests a strong interaction and inhibitory potential by modulating the activity of the enzyme's catalytic domain saudijournals.com.

| Target | Activity/Metric | Value | Interaction | References |

| EGFR Tyrosine Kinase | IC50 (HeLa cells) | 282.45 µg/ml | In vitro inhibition | researchgate.netsaudijournals.comresearchgate.netsaudijournals.com |

| EGFR Tyrosine Kinase | Binding Energy | -11.03 kJ/mol | Molecular docking | saudijournals.comsaudijournals.com |

| EGFR Tyrosine Kinase | Docking Energy | -12.47 kJ/mol | Molecular docking | saudijournals.comsaudijournals.com |

| EGFR Tyrosine Kinase | Hydrogen Bonds | 5 | Molecular docking | saudijournals.comsaudijournals.com |

Anti-metastatic and Anti-angiogenic Effects (if applicable to research)

Research indicates that the modulation of certain signaling pathways by glycyrrhizin, the active component of this compound, may indirectly contribute to anti-metastatic effects. For instance, the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is known to be involved in cell proliferation, survival, metastasis, and invasion researcherslinks.com. As glycyrrhizin has demonstrated inhibitory effects on STAT3 nih.govresearchgate.net, it suggests a potential, albeit indirect, role in impeding metastatic processes. While broader research on natural compounds from Chinese herbal medicine indicates anti-melanoma effects including inhibition of metastasis and angiogenesis researchgate.net, direct and specific research findings detailing the anti-metastatic and anti-angiogenic effects of this compound itself are not explicitly elaborated within the provided sources.

Potential for Combination Therapies and Overcoming Drug Resistance

This compound holds potential for use in combination therapies, particularly in overcoming drug resistance in cancer treatment. The PI3K pathway plays a significant role in conferring resistance to various anticancer therapies semanticscholar.org. Inhibiting this pathway, which glycyrrhizic acid (the active component of AMGZ) has been shown to do, may help restore the sensitivity of cancer cells to other therapeutic agents when administered in combination researchgate.netsemanticscholar.org.

Specifically, glycyrrhizic acid's inhibition of the PI3K/AKT pathway can reduce anti-apoptotic signals linked to drug resistance, potentially enhancing the efficacy of chemotherapeutic drugs such as cisplatin (B142131) researchgate.net. Furthermore, studies suggest a synergistic interaction between glycyrrhizic acid and cisplatin in modulating the MAPK pathway, where glycyrrhizic acid promotes pro-apoptotic p38 signaling, and cisplatin induces mitochondrial dysfunction and apoptosis through increased oxidative stress researchgate.net. The unique hydrophilic and lipophilic characteristics of glycyrrhizic acid also enable its interaction with cell membranes, which could facilitate the intracellular delivery of other drugs, positioning it as a potential component in drug delivery systems researchgate.net.

Other Investigational Biological Activities and Their Underlying Mechanisms (e.g., Anti-ulcer, Antiallergic, Antidiabetic)

This compound (AMGZ) and its parent compound, glycyrrhizic acid, have been investigated for a range of other significant biological activities beyond oncology:

Anti-ulcer Activity: Monoammonium glycyrrhizinate exhibits anti-ulcer properties patsnap.com. This effect is partly attributed to its ability to inhibit phospholipase A2 (PLA2), an enzyme crucial for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids selectbotanical.compatsnap.com. By suppressing PLA2 activity, AMGZ reduces the production of prostaglandins (B1171923) and leukotrienes, thereby mitigating inflammation and promoting ulcer healing patsnap.com. Additionally, AMGZ has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a key regulator of pro-inflammatory gene expression patsnap.com. Glycyrrhizic acid is also historically recognized as a remedy for peptic ulcers and other gastric ailments drugbank.com.

Antiallergic Activity: Ammonium glycyrrhizinate possesses antiallergic properties nih.govpatsnap.comijbpas.com. These effects are mediated through its capacity to influence various biological pathways and molecular targets involved in allergic responses patsnap.com.

Antidiabetic Activity: Glycyrrhizic acid has been reported to have antidiabetic properties drugbank.comijbpas.com. While the general activity is noted, the specific underlying mechanisms of ammonium glycyrrhizinate in modulating diabetes are not explicitly detailed in the provided literature.

Other Activities: Beyond these, monoammonium glycyrrhizinate has demonstrated hepatoprotective, antioxidant, antiviral, and immunomodulatory properties nih.govdrugbank.compatsnap.comijbpas.com. Its antioxidant effects are partly achieved through the scavenging of free radicals and the modulation of detoxifying enzyme activities patsnap.com. The antiviral mechanisms of AMGZ include interference with viral entry into host cells, inhibition of viral replication by targeting viral enzymes like DNA polymerase and reverse transcriptase, and enhancement of the immune response through the promotion of interferon production patsnap.com.

Preclinical Research Models and Methodological Approaches

In Vitro Cellular and Molecular Investigations

In vitro models are fundamental in the preclinical assessment of ammonium (B1175870) glycyrrhizinate (AG), providing a controlled environment to dissect its cellular and molecular mechanisms of action. These studies offer insights into the compound's efficacy and guide further in vivo research.

A variety of human and animal cell lines are employed to investigate the diverse biological activities of ammonium glycyrrhizinate, ranging from antiviral and anticancer to neuroprotective and anti-inflammatory effects.

HeLa Cells: Human cervical cancer (HeLa) cells have been utilized to study the antiproliferative and apoptotic properties of glycyrrhizin (B1671929), the acid form of AG. karger.comaig-journal.ru Studies have shown that glycyrrhizin can reduce the viability of HeLa cells in a time- and dose-dependent manner, suggesting a cytotoxic effect on these cancer cells. aig-journal.ru The proposed mechanisms include the disruption of mitochondrial membrane potential, an increase in reactive oxygen species (ROS), activation of caspases involved in both intrinsic and extrinsic apoptotic pathways, and induction of cell cycle arrest at the G0/G1 phase. karger.comaig-journal.ru Furthermore, in silico molecular docking studies have explored the binding of ammonium glycyrrhizinate to epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy, indicating a potential for inhibition. researchgate.netresearchgate.net

SH-SY5Y Cells: The human neuroblastoma cell line, SH-SY5Y, serves as a valuable model for investigating the neuroprotective effects of ammonium glycyrrhizinate, particularly in the context of diabetic neuropathy. nih.govnih.gov Research has demonstrated that AG can protect these cells from high glucose-induced cytotoxicity, apoptosis, and mitochondrial dysfunction. nih.govresearchgate.netresearchgate.net The underlying mechanism is thought to involve the downregulation of high-mobility group box 1 (HMGB1) expression and the subsequent inhibition of the nuclear factor kappa B (NF-κB) pathway. researchgate.net

HaCaT Cells: Human immortalized keratinocytes (HaCaT) are instrumental in studying the anti-inflammatory and skin-protective effects of ammonium glycyrrhizinate. In these cells, AG has been shown to inhibit UV-B-mediated increases in intracellular ROS and downregulate the release of pro-inflammatory cytokines such as IL-6, IL-1α, IL-1β, and TNF-α, as well as prostaglandin (B15479496) E2 (PGE2). nih.gov Additionally, studies using HaCaT cells have indicated that AG extracts can protect the skin barrier through the sequential regulation of the TRPV4-PPARδ-AMPK pathway. google.com Glycyrrhizin has also been found to reduce inflammation and promote healing in a psoriasis-like model by regulating TNF-α-induced ICAM-1 expression via NF-κB/MAPK signaling. mdpi.com

Hepatocytes: Primary chicken hepatocytes have been used to model liver injury and evaluate the hepatoprotective effects of composite ammonium glycyrrhizin (CAG). nih.govnih.govspandidos-publications.com In models of liver injury induced by lipopolysaccharide (LPS) and enrofloxacin (B1671348), CAG pretreatment was shown to improve cell viability, reduce the release of liver enzymes (ALT and AST), and increase the levels of antioxidant enzymes. nih.govnih.govspandidos-publications.com Furthermore, CAG demonstrated the ability to decrease the rate of apoptosis in hepatocytes subjected to injury. nih.govspandidos-publications.com Studies have also utilized primary chicken hepatocytes to investigate the protective effects of CAG against ochratoxin A-induced liver damage, showing improved cell viability and reduced apoptosis. spandidos-publications.com

Table 1: Summary of In Vitro Cell Culture Models and Findings for Ammonium Glycyrrhizate

| Cell Line | Area of Study | Key Findings | References |

|---|---|---|---|

| HeLa | Anticancer | Induces apoptosis, disrupts mitochondrial membrane potential, increases ROS, and causes cell cycle arrest. | karger.comaig-journal.ru |

| SH-SY5Y | Neuroprotection | Protects against high glucose-induced cytotoxicity, apoptosis, and mitochondrial dysfunction. | nih.govnih.govresearchgate.netresearchgate.net |

| HaCaT | Anti-inflammatory/Skin Protection | Inhibits UV-B induced ROS and pro-inflammatory cytokine release; protects skin barrier via TRPV4-PPARδ-AMPK pathway. | nih.govgoogle.commdpi.com |

| Hepatocytes | Hepatoprotection | Improves cell viability, reduces liver enzyme release, increases antioxidant enzymes, and decreases apoptosis in models of liver injury. | nih.govnih.govspandidos-publications.comspandidos-publications.com |

High-throughput screening (HTS) is a powerful methodological approach that allows for the rapid testing of large numbers of compounds for a specific biological activity. While specific details on the extensive use of HTS for ammonium glycyrrhizinate are not prominently detailed in the provided context, the diverse pharmacological activities reported for this compound suggest its suitability for such screening campaigns. HTS could be effectively employed to:

Identify new therapeutic targets: By screening AG against a wide array of biological targets, novel mechanisms of action and therapeutic applications could be uncovered.

Profile its activity across different cell lines: HTS can be used to assess the efficacy of AG in various cancer cell lines or in models of different inflammatory diseases, providing a broader understanding of its therapeutic potential.

Optimize its structure: HTS can be used in conjunction with medicinal chemistry efforts to screen derivatives of glycyrrhizic acid, identifying modifications that enhance potency or selectivity for a particular target.

Receptor binding and enzyme inhibition assays are crucial for elucidating the specific molecular targets through which ammonium glycyrrhizinate exerts its pharmacological effects. These assays have been instrumental in identifying key interactions that underlie its anti-inflammatory and other biological activities.

Cyclooxygenase (COX) and Prostaglandin E Synthase (mPGES): Molecular docking studies have indicated that ammonium glycyrrhizinate has a higher affinity for cyclooxygenase-2 (COX-2) compared to cyclooxygenase-1 (COX-1). nih.govnih.gov This is significant as COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins (B1171923). The compound also shows a higher affinity for microsomal prostaglandin E synthase-2 (mPGES-2) over mPGES-1. nih.govnih.gov The ability of AG to bind to the COX/mPGES pathway is believed to contribute to its anti-inflammatory and antinociceptive effects. nih.govnih.gov

High-Mobility Group Box 1 (HMGB1): Glycyrrhizin, the active component of which ammonium glycyrrhizinate is a salt, has been identified as a direct inhibitor of High-Mobility Group Box 1 (HMGB1). nih.govfrontiersin.org HMGB1 is a pro-inflammatory cytokine that is released by necrotic cells and activated immune cells. scielo.br Glycyrrhizin binds directly to HMGB1, inhibiting its chemoattractant and mitogenic activities. nih.gov This inhibition of HMGB1 is a key mechanism underlying the anti-inflammatory and protective effects of AG in various conditions, including ischemia-reperfusion injury in the spinal cord, liver, brain, and myocardium. nih.gov

Other Enzymes: Research has also explored the inhibitory effects of glycyrrhizin on other enzymes involved in inflammation and cellular processes. For instance, dipotassium (B57713) glycyrrhizinate, a derivative, has been shown to inhibit the enzyme hyaluronidase, which is involved in the degradation of the extracellular matrix and the release of inflammatory mediators. mdpi.com

Table 2: Key Molecular Targets of this compound

| Target | Assay Type | Finding | References |

|---|---|---|---|

| COX-2 | Molecular Docking | Higher binding affinity compared to COX-1. | nih.govnih.gov |

| mPGES-2 | Molecular Docking | Higher binding affinity compared to mPGES-1. | nih.govnih.gov |

| HMGB1 | Direct Binding/Inhibition Assays | Directly binds to and inhibits the pro-inflammatory activities of HMGB1. | nih.govfrontiersin.org |

| Hyaluronidase | Enzyme Inhibition Assay | Inhibits enzyme activity, reducing extracellular matrix degradation. | mdpi.com |

In Vivo Animal Model Studies

Animal models are indispensable for evaluating the physiological effects of ammonium glycyrrhizinate in a whole-organism context. These studies provide crucial data on the compound's efficacy in complex biological systems, bridging the gap between in vitro findings and potential clinical applications.

A variety of animal models are used to assess the anti-inflammatory and antinociceptive (pain-relieving) properties of ammonium glycyrrhizinate.

Zymosan-Induced Paw Edema and Peritonitis: Zymosan, a component of yeast cell walls, is used to induce inflammation. nih.gov In mouse models, a single intraperitoneal injection of ammonium glycyrrhizinate has been shown to produce anti-inflammatory effects in zymosan-induced paw edema and peritonitis. nih.govnih.govuniroma1.itresearchgate.net AG significantly reduces paw swelling and the infiltration of inflammatory cells into the peritoneal cavity. nih.govresearchgate.netmdpi.com These effects have been observed to be long-lasting, persisting for 24 to 48 hours after a single administration. nih.govmdpi.com

Writhing Test: The writhing test, typically induced by an intraperitoneal injection of acetic acid, is a common model for visceral pain. Ammonium glycyrrhizinate administered 24 hours prior to the test has been shown to induce a strong antinociceptive effect, significantly reducing the number of writhes in mice. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

Formalin Test: The formalin test in mice is a model of tonic pain that has two distinct phases: an early neurogenic phase and a later inflammatory phase. Ammonium glycyrrhizinate, when administered 24 hours before the test, has been observed to substantially diminish the late phase of the formalin test, indicating its effectiveness against inflammatory pain. nih.govnih.govresearchgate.netmdpi.com

Table 3: In Vivo Models of Inflammation and Pain and the Effects of this compound

| Model | Effect of this compound | References |

|---|---|---|

| Zymosan-Induced Paw Edema | Reduces paw swelling. | nih.govnih.govuniroma1.itresearchgate.net |

| Zymosan-Induced Peritonitis | Reduces inflammatory cell infiltration. | nih.govnih.govresearchgate.netmdpi.com |

| Acetic Acid-Induced Writhing Test | Reduces the number of writhes. | nih.govnih.govresearchgate.netmdpi.comresearchgate.net |

| Formalin Test (Late Phase) | Reduces licking and biting behavior. | nih.govnih.govresearchgate.netmdpi.com |

Animal models are also crucial for investigating the antiviral and hepatoprotective activities of ammonium glycyrrhizinate.

Models for Viral Infections: While specific in vivo animal models for viral infections were not extensively detailed in the provided search results, the anti-hepatitis B virus activity of glycyrrhizin has been reported, with some studies observing complete recovery from hepatitis. karger.com Further research in relevant animal models is necessary to fully characterize the in vivo antiviral efficacy of ammonium glycyrrhizinate.

Models for Hepatoprotection: Various animal models of liver injury are used to evaluate the hepatoprotective effects of ammonium glycyrrhizinate. In a rat model of liver injury induced by the concurrent administration of aluminum chloride and fructose, monoammonium glycyrrhizinate (MAG) was shown to improve liver function tests and the histological structure of the liver. nih.gov The protective mechanism is thought to involve the suppression of oxidative stress, inflammation, and apoptosis. nih.gov In another study, MAG demonstrated a protective effect against rifampicin- and isoniazid-induced hepatotoxicity in rats, which was associated with the regulation of liver transporters. tandfonline.com Furthermore, in laying hens, MAG supplementation was found to reduce liver fat deposition and protect the liver by reducing oxidative stress and cell apoptosis. researcherslinks.com

Models for Neuropathic Pain and Metabolic Disorders

The efficacy of this compound in the context of neuropathic pain and metabolic disorders has been explored using established preclinical models. These studies aim to understand its potential to mitigate pathological changes associated with these conditions.

For diabetic peripheral neuropathy, a significant complication of diabetes mellitus, both in vitro and in vivo models have been employed. nih.govresearchgate.net The human neuroblastoma SH-SY5Y cell line serves as a key in vitro model. nih.govresearchgate.net In this model, cells are exposed to high glucose conditions to simulate the hyperglycemic environment of diabetes, which induces cytotoxicity and mitochondrial fragmentation. researchgate.net The primary in vivo model used is the streptozotocin-induced diabetic mouse. nih.govmdpi.commdpi.com This model is considered highly relevant for preclinical studies as the mice develop key features of human diabetic peripheral neuropathy, including distal axon loss and systemic injury to the peripheral nervous system. mdpi.com In these mice, the compound's ability to attenuate neuropathic hyperalgesia is evaluated. nih.govresearchgate.net

Research into metabolic disorders also utilizes animal models such as rats with fructose-induced insulin (B600854) resistance to investigate the compound's effects on metabolic parameters. mdpi.com

Table 1: Preclinical Models for Neuropathic Pain & Metabolic Disorders

| Condition | Model Type | Specific Model | Key Pathological Feature Investigated | Reference |

|---|---|---|---|---|

| Diabetic Neuropathy | In Vitro | SH-SY5Y Human Neuroblastoma Cells | High glucose-induced apoptosis and mitochondrial dysfunction | nih.gov, researchgate.net |

| Diabetic Neuropathy | In Vivo | Streptozotocin-induced Diabetic Mice | Neuropathic hyperalgesia, distal axon loss | nih.gov, mdpi.com, mdpi.com |

| Metabolic Disorder | In Vivo | Fructose-induced Insulin Resistant Rats | Insulin resistance | mdpi.com |

Oncology Models for Anticancer Efficacy Evaluation

The potential of glycyrrhizin and its derivatives as anticancer agents has been assessed using a variety of in vitro oncology models. These studies have focused on its effects on cancer cell viability, proliferation, and apoptosis. nih.gov

The antitumor activity has been demonstrated in several human cancer cell lines. nih.gov For instance, in prostate cancer research, the DU-145 and LNCaP cell lines have been used, showing that the compound can induce apoptosis in a concentration-dependent and time-dependent manner. nih.gov Similarly, its effects on liver carcinoma have been studied using HepG2 cells, where it was found to arrest cell growth in the G1-phase and induce apoptosis. nih.gov Other cell lines used in research include MCF-7 for breast cancer and A549 for lung cancer. nih.govresearchgate.net Studies have also investigated the compound's ability to enhance the efficacy of conventional chemotherapy drugs like cisplatin (B142131) in A549 cells. researchgate.net

Table 2: In Vitro Oncology Models for Efficacy Evaluation

| Cancer Type | Cell Line Model | Observed Effect | Reference |

|---|---|---|---|

| Prostate Cancer | DU-145, LNCaP | Induction of apoptosis | nih.gov |

| Liver Carcinoma | HepG2 | Cell cycle arrest (G1-phase), induction of apoptosis | nih.gov |

| Breast Cancer | MCF-7 | Inhibition of cell growth | nih.gov |

| Lung Cancer | A549 | Investigated in combination with cisplatin | researchgate.net |

Evaluation of Pharmacodynamic Markers in Animal Models

The biological effects of this compound have been characterized by measuring various pharmacodynamic markers in animal models of inflammation and neurobehavioral changes. These markers provide insight into the compound's mechanisms of action.

In models of inflammation, such as zymosan-induced paw edema and peritonitis in mice, this compound has been shown to exert anti-inflammatory effects. nih.govresearchgate.net This is associated with the modulation of key inflammatory mediators. The compound has been observed to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govmdpi.com It also down-regulates the expression of high-mobility group box 1 (HMGB1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB). mdpi.comnih.govresearchgate.net Furthermore, it up-regulates the anti-inflammatory cytokine interleukin-10 (IL-10) and inhibits cyclic adenosine (B11128) monophosphate-phosphodiesterase (cAMP-PDE) activity in lung tissue. selleckchem.comselleckchem.com

Neuroprotective effects have been assessed in models like haloperidol-induced catalepsy and reserpine-induced orofacial dyskinesia. researchgate.net In these models, a key pharmacodynamic marker is the inhibition of monoamine oxidase-B (MAO-B) in the brain. researchgate.net The compound has also been shown to reduce lipid peroxidation in the brain of cataleptic mice. researchgate.net

In the context of metabolic studies in rats, pharmacodynamic markers include changes in lipid profiles. selleckchem.com A decrease in triglyceride, cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) levels, along with an increase in high-density lipoprotein (HDL) levels, has been reported. selleckchem.com

Table 3: Pharmacodynamic Markers in Animal Models

| Category | Marker | Effect | Animal Model | Reference |

|---|---|---|---|---|

| Inflammation | TNF-α, IL-1β, IL-6 | Inhibition | Microglial cells, Zymosan-induced inflammation | nih.gov, mdpi.com |

| Inflammation | NFκB | Inhibition | Zymosan-induced inflammation | nih.gov, researchgate.net |

| Inflammation | HMGB1 | Inhibition | High glucose-treated cells, Zymosan-induced inflammation | mdpi.com, researchgate.net |

| Inflammation | IL-10 | Upregulation | Mice | selleckchem.com, selleckchem.com |

| Inflammation | cAMP-PDE | Inhibition | Mice (lung tissue) | selleckchem.com, selleckchem.com |

| Neuroprotection | Monoamine Oxidase-B (MAO-B) | Inhibition | Mice (brain) | researchgate.net |

| Oxidative Stress | Lipid Peroxidation | Reduction | Haloperidol-induced cataleptic mice (brain) | researchgate.net |

| Metabolism | Triglyceride, Cholesterol, LDL, VLDL | Decrease | Rats | selleckchem.com |

| Metabolism | HDL | Increase | Rats | selleckchem.com |

Clinical Research Methodologies and Translational Findings

Study Designs in Clinical Investigations (e.g., randomized controlled trials, cohort studies)

Clinical investigations into ammonium (B1175870) glycyrrhizate, and its parent compound glycyrrhizic acid, frequently employ robust study designs to establish therapeutic efficacy. Randomized controlled trials (RCTs) are a cornerstone of this research, offering strong evidence by minimizing bias through the random allocation of participants to either intervention or control groups nih.govscienceopen.comresearchgate.net. For instance, studies assessing glycyrrhizic acid preparations in the context of COVID-19 and associated liver injury have included RCTs nih.govresearchgate.net. A notable example is a double-blind, randomized, placebo-controlled study that evaluated the effects of a glycyrrhizic acid compound on clinical recovery and SARS-CoV-2 PCR results in affected patients scienceopen.com.

Cohort studies represent another vital research design, particularly for observational purposes, where groups of individuals are longitudinally followed to observe outcomes over time nih.govbmj.com. These studies offer valuable insights into the real-world effectiveness and potential long-term effects of the compound. Beyond these, single-arm trials and retrospective analyses have also contributed to the expanding body of knowledge regarding glycyrrhizic acid preparations in clinical settings nih.govresearchgate.net. The array of study designs, including parallel controlled trials and those incorporating double-blind methodologies, underscores the comprehensive approach to understanding ammonium glycyrrhizinate's clinical utility nih.gov.

Observed Therapeutic Effects and Efficacy in Human Subjects

Ammonium glycyrrhizate exhibits therapeutic efficacy across various human conditions, primarily attributed to its established anti-inflammatory, antiviral, and hepatoprotective actions patsnap.comdrugbank.comresearchgate.net.